molecular formula C13H13OP B13954597 Diphenylphosphanylmethanol CAS No. 5958-44-1

Diphenylphosphanylmethanol

Cat. No.: B13954597
CAS No.: 5958-44-1
M. Wt: 216.21 g/mol
InChI Key: QPECWWIZMZHSDR-UHFFFAOYSA-N
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Description

Diphenylphosphanylmethanol, also known as (diphenylphosphino)(phenyl)methanol, is an organophosphorus compound with the molecular formula C19H17OP. It is a colorless solid that is used in various chemical reactions and applications. The compound is characterized by the presence of a phosphine group attached to a methanol moiety, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylphosphanylmethanol can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphine with benzaldehyde in the presence of a base. The reaction proceeds via nucleophilic addition of the phosphine to the carbonyl group of benzaldehyde, followed by protonation to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Diphenylphosphanylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenylphosphanylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diphenylphosphanylmethanol involves its ability to act as a nucleophile due to the presence of the phosphine group. This allows it to participate in various chemical reactions, forming stable complexes with transition metals and facilitating catalytic processes. The molecular targets and pathways involved include interactions with carbonyl compounds, metal ions, and other electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a phosphine group and a hydroxyl group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its analogs .

Properties

IUPAC Name

diphenylphosphanylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13OP/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPECWWIZMZHSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382722
Record name Diphenylphosphanylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5958-44-1
Record name Diphenylphosphanylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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